molecular formula C35H57B2NO10 B14014553 N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester

N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester

Cat. No.: B14014553
M. Wt: 673.5 g/mol
InChI Key: IRONVKAKEHZMOW-RUZDIDTESA-N
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Description

N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple protective groups and boronate esters, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of D-phenylalanine using tert-butoxycarbonyl (Boc) groups. The introduction of boronate esters is achieved through the reaction of the protected amino acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The final product is obtained after purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The boronate esters can be oxidized to form boronic acids.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate esters react with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of novel therapeutic agents and drug delivery systems.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The boronate esters can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The protective groups ensure the stability of the compound under various conditions, allowing for controlled release and targeted delivery in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-L-phenylalanine 1,1-dimethylethyl ester: Similar structure but with the L-phenylalanine isomer.

    N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-tyrosine 1,1-dimethylethyl ester: Similar structure with a tyrosine residue instead of phenylalanine.

Uniqueness

The uniqueness of N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester lies in its specific combination of protective groups and boronate esters, which provide stability and reactivity under controlled conditions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C35H57B2NO10

Molecular Weight

673.5 g/mol

IUPAC Name

tert-butyl (2R)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C35H57B2NO10/c1-29(2,3)42-26(39)25(38(27(40)43-30(4,5)6)28(41)44-31(7,8)9)20-22-18-19-23(36-45-32(10,11)33(12,13)46-36)21-24(22)37-47-34(14,15)35(16,17)48-37/h18-19,21,25H,20H2,1-17H3/t25-/m1/s1

InChI Key

IRONVKAKEHZMOW-RUZDIDTESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C[C@H](C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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